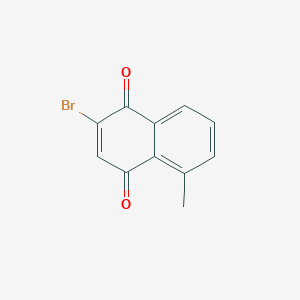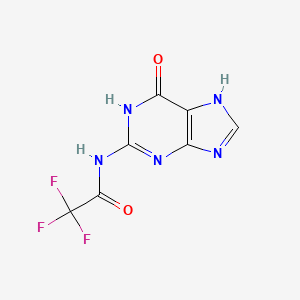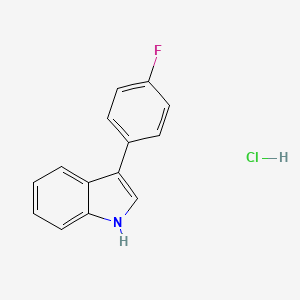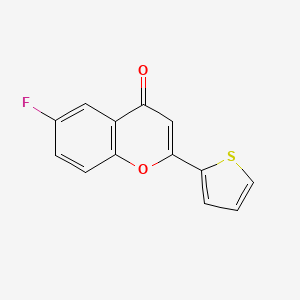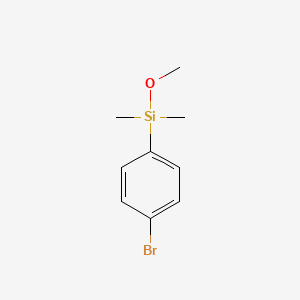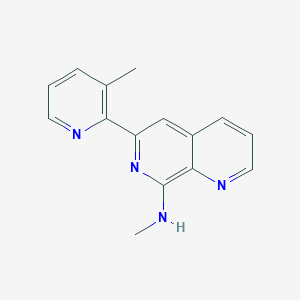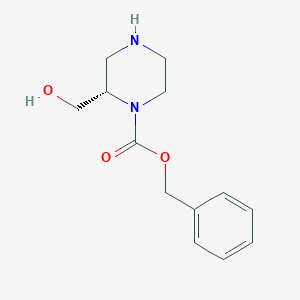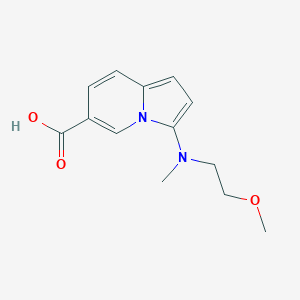![molecular formula C14H14O4 B11866525 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione CAS No. 61857-82-7](/img/structure/B11866525.png)
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a spirocyclic compound characterized by a unique structure that includes a spiro carbon atom connecting two rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with phenyl-substituted reagents. One common method includes the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol, followed by the addition of phenyl-substituted amines . The reaction conditions often involve moderate temperatures and the use of ethanol as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl-substituted amines in ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
8-Phenyl-6,10-dioxaspiro[4
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor to 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.
8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: A similar compound with a hydroxybenzylidene group.
8-(4-Dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: Another related compound with a dimethylaminobenzylidene group
Uniqueness
This compound stands out due to its phenyl substitution, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets or unique material properties .
Propiedades
Número CAS |
61857-82-7 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C14H14O4/c15-12-11(10-6-2-1-3-7-10)13(16)18-14(17-12)8-4-5-9-14/h1-3,6-7,11H,4-5,8-9H2 |
Clave InChI |
LZLMZNOQDKAIDB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)OC(=O)C(C(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
